![molecular formula C8H4Cl2N2 B13927545 3,6-Dichloro-2,7-naphthyridine](/img/structure/B13927545.png)
3,6-Dichloro-2,7-naphthyridine
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Overview
Description
3,6-Dichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information specifically on the applications of 3,6-dichloro-2,7-naphthyridine. However, the search results do offer some relevant information regarding naphthyridines and their potential applications, as well as some data on the synthesis and functionalization of related compounds.
Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds containing two pyridine rings . They have six isomeric bicyclic systems, with 1,6-naphthyridines being one member of this family that can provide ligands for several receptors in the body .
General Applications of Naphthyridines
- Drug Discovery Many naphthyridine derivatives have been reported to inhibit protein kinase activity (e.g., PI3Kδ, CK2, Akt1/2, Tpl2, and MET) for the treatment of human diseases, including inflammation and cancer .
- Inhibitors: Naphthyridine derivatives are used as inhibitors of Pdk-1, lumazine synthase, PDE-5, TNFα, SYK, and MET .
- Antibacterial Agents: Naphthyridine derivatives show antibacterial properties . Nalidixic acid is a successful example of a naphthyridine-based antibacterial drug .
- Ligands: Naphthyridine derivatives have gained attention as ligands for metal coordinated complexes with metal ions such as Cu, Au, Zn, Mo, Re, Hg, Fe, Co, Ni, Ru, Rh, Pd, Pt, Eu, and Tr .
- Treatment: Naphthyridines can potentially treat asthma and lower blood pressure .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,7-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and disrupting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
1,6-Naphthyridine: Known for its anticancer properties and different biological activities.
2,7-Naphthyridine: The parent compound of 3,6-Dichloro-2,7-naphthyridine, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H4Cl2N2 |
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Molecular Weight |
199.03 g/mol |
IUPAC Name |
3,6-dichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H |
InChI Key |
UCFSJCZRCTZGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2=CN=C1Cl)Cl |
Origin of Product |
United States |
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